molecular formula C19H18N4O3 B12185991 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide

Cat. No.: B12185991
M. Wt: 350.4 g/mol
InChI Key: DXDBFLHRYLRRRI-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide typically involves the reaction between an indole derivative and a phenylethanediamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the indole derivative with the phenylethanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ylmethanol derivatives.

Scientific Research Applications

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. Molecular docking studies have shown that this compound can interact with microbial proteins, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide is unique due to its specific combination of an indole moiety with a phenylethanediamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-phenyloxamide

InChI

InChI=1S/C19H18N4O3/c24-17(16-12-13-6-4-5-9-15(13)23-16)20-10-11-21-18(25)19(26)22-14-7-2-1-3-8-14/h1-9,12,23H,10-11H2,(H,20,24)(H,21,25)(H,22,26)

InChI Key

DXDBFLHRYLRRRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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